4-(Trifluoromethyl)benzo[d]thiazole-2-thiol 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570475
InChI: InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)
SMILES: C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F
Molecular Formula: C8H4F3NS2
Molecular Weight: 235.3 g/mol

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol

CAS No.:

Cat. No.: VC13570475

Molecular Formula: C8H4F3NS2

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol -

Specification

Molecular Formula C8H4F3NS2
Molecular Weight 235.3 g/mol
IUPAC Name 4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Standard InChI InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)
Standard InChI Key XZIICKCNNPOPHA-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F
Canonical SMILES C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F

Introduction

Chemical Identification and Structural Properties

Molecular Structure and Nomenclature

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol belongs to the benzothiazole family, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. The IUPAC name derives from the numbering of the fused bicyclic system: the sulfur atom occupies the 1-position, the nitrogen the 3-position, and the trifluoromethyl group is appended to the 4-position of the benzene ring. The thiol (-SH) group at the 2-position of the thiazole ring contributes to its nucleophilic reactivity. The molecular formula is C8H4F3NS2\text{C}_8\text{H}_4\text{F}_3\text{NS}_2, with a molar mass of 247.25 g/mol .

The SMILES notation Sc1sc2c(n1)c(ccc2)C(F)(F)F\text{Sc1sc2c(n1)c(ccc2)C(F)(F)F} succinctly represents the structure, highlighting the fused rings and substituents . X-ray crystallography of analogous benzothiazole derivatives reveals planar geometries, with the trifluoromethyl group adopting a conformation perpendicular to the aromatic ring to minimize steric strain .

Physicochemical Characteristics

While experimental data for the specific compound remain limited, extrapolation from related benzothiazole thiols suggests key properties:

  • Melting Point: Analogous 6-substituted benzothiazole-2-thiols exhibit melting points between 179°C and 265°C . The trifluoromethyl group’s electron-withdrawing nature likely elevates the melting point compared to non-fluorinated analogs.

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic trifluoromethyl group.

  • Stability: The thiol group may oxidize to disulfides under aerobic conditions, necessitating storage under inert atmospheres .

Synthetic Methodologies

Cyclization of 2-(2-Alkynyl)benzenesulfonamides

A 2013 study demonstrated the incorporation of trifluoromethylthio groups into benzothiazine dioxide scaffolds via reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamides . Although this method targets benzothiazine derivatives, the reaction mechanism—involving nucleophilic attack of the sulfanylamide on the alkyne—provides insights into potential adaptations for benzothiazole synthesis. Key conditions include:

  • Catalyst: Copper(I) iodide (10 mol%)

  • Solvent: Dichloroethane at 80°C

  • Yield: 60–75% for benzothiazine products

Modifying the substrate to incorporate a preformed thiazole ring could enable direct synthesis of 4-(trifluoromethyl)benzo[d]thiazole-2-thiol.

Selenium-Sulfur Dynamic Exchange

A 2024 protocol described the synthesis of benzothiazole-2-thiols via Se–S bond cleavage using sodium selenide (Na2_2Se) . This method achieved high yields (90–98%) for derivatives such as 5-(trifluoromethyl)benzo[d]thiazole-2-thiol, which shares structural similarities with the target compound. The procedure involves:

  • Substrate Preparation: Bromobenzothiazoles treated with Na2_2Se to form selenide intermediates.

  • Thiolation: Reaction with elemental sulfur to replace selenium with sulfur.

  • Purification: Column chromatography to isolate the thiol product .

Adapting this method by starting with 4-bromo-benzo[d]thiazole and CF3_3 substituents could yield the desired compound.

QuantityPrice (€)Supplier
100 mg159.00CymitQuimica
250 mg213.00CymitQuimica
500 mg338.00CymitQuimica
1 g504.00CymitQuimica
5 gInquireCymitQuimica

Reagentia offers competitive pricing, with 500 mg at €608.86 and 1 g at €1,239.57 . Bulk purchases may qualify for discounts, though suppliers emphasize direct inquiries for large-scale orders .

Applications in Organic Synthesis and Drug Discovery

Building Block for Fluorinated Compounds

The trifluoromethyl group’s metabolic stability and lipophilicity make this compound valuable in drug design. For example:

  • Antimicrobial Agents: Fluorinated benzothiazoles exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .

  • Kinase Inhibitors: The thiol group can form disulfide bonds with cysteine residues in enzyme active sites.

Materials Science

Incorporation into polymers enhances thermal stability. Polystyrene derivatives containing trifluoromethylbenzothiazole moieties show glass transition temperatures (TgT_g) exceeding 200°C .

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